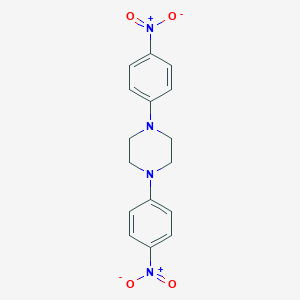

1,4-Bis(4-nitrophenyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(4-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4/c21-19(22)15-5-1-13(2-6-15)17-9-11-18(12-10-17)14-3-7-16(8-4-14)20(23)24/h1-8H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZGAOMAWKGNEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167412 | |

| Record name | 1,4-Bis(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16264-05-4 | |

| Record name | 1,4-Bis(4-nitrophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16264-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(4-nitrophenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016264054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(4-nitrophenyl)piperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Bis(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(4-nitrophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Bis(4-nitrophenyl)piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6TE7B2EYY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,4-Bis(4-nitrophenyl)piperazine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Bis(4-nitrophenyl)piperazine

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (BNPP), a symmetrical molecule with significance in medicinal chemistry and as a chemical intermediate.[][2] The document details a robust synthetic protocol, explains the underlying reaction mechanism, and outlines a full suite of analytical techniques for structural elucidation and purity verification. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound.

Introduction and Strategic Overview

This compound, with the molecular formula C₁₆H₁₆N₄O₄ and a molecular weight of 328.32 g/mol , is a disubstituted piperazine derivative.[3][4] The piperazine scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents due to its favorable pharmacokinetic properties.[2] The addition of two 4-nitrophenyl groups creates a rigid, symmetrical molecule whose derivatives have been explored for various biological activities.[][5][6] Furthermore, BNPP can serve as a crucial impurity in the synthesis of other pharmaceuticals, making its characterization and control essential during quality control testing.[]

This guide focuses on the most direct and efficient synthesis method: a direct N-arylation of piperazine via a nucleophilic aromatic substitution (SₙAr) reaction. This approach is favored for its atom economy and procedural simplicity over multi-step alternatives.[]

Synthesis of this compound

The synthesis hinges on the reaction of piperazine with an activated aryl halide, typically 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene. The presence of the strongly electron-withdrawing nitro group at the para position is critical for activating the aromatic ring to nucleophilic attack by the secondary amine of piperazine.

Underlying Mechanism: Nucleophilic Aromatic Substitution (SₙAr)

The reaction proceeds through a well-established SₙAr mechanism, which involves two key steps:

-

Nucleophilic Attack: The nitrogen atom of piperazine acts as a nucleophile, attacking the carbon atom bearing the halogen on the 4-nitro-substituted benzene ring. This forms a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized and stabilized by the electron-withdrawing nitro group.

-

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the halide ion (e.g., Cl⁻), yielding the N-arylated piperazine product.

Since piperazine has two nucleophilic nitrogen atoms, the reaction occurs sequentially at both sites to yield the final 1,4-disubstituted product. An excess of the aryl halide and appropriate reaction conditions are used to drive the reaction to completion.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

Piperazine (anhydrous)

-

1-Chloro-4-nitrobenzene

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Ethanol

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add piperazine (1.0 eq), 1-chloro-4-nitrobenzene (2.2 eq), and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add a suitable volume of anhydrous DMSO or DMF to the flask to create a stirrable slurry.

-

Reaction: Heat the reaction mixture to 100-120°C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of cold deionized water with stirring. A solid precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration. Wash the solid sequentially with copious amounts of deionized water and then with cold ethanol to remove residual solvent and unreacted starting materials.

-

Purification: The crude solid can be further purified by recrystallization from a high-boiling point solvent such as DMF or glacial acetic acid to yield the pure this compound as a solid.

-

Drying: Dry the purified product in a vacuum oven.

Characterization and Structural Elucidation

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.[5][7]

Molecular Structure

Caption: Molecular structure of this compound.

Spectroscopic Data

The following tables summarize the expected data from key analytical techniques.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | ~8.1-8.2 | d, J ≈ 9 Hz | 4H, Aromatic protons ortho to NO₂ |

| ~6.9-7.1 | d, J ≈ 9 Hz | 4H, Aromatic protons ortho to Piperazine-N | |

| ~3.4-3.6 | s (broad) | 8H, Piperazine -CH₂- protons | |

| ¹³C NMR | ~153-155 | Singlet | Aromatic C attached to Piperazine-N |

| ~140-142 | Singlet | Aromatic C attached to NO₂ | |

| ~125-127 | Singlet | Aromatic CH ortho to NO₂ | |

| ~112-114 | Singlet | Aromatic CH ortho to Piperazine-N | |

| ~46-48 | Singlet | Piperazine -CH₂- carbons |

Note: Predicted shifts are based on analogous structures and may vary with solvent (e.g., DMSO-d₆, CDCl₃).[7][8][9] Due to the molecule's symmetry, only one signal is expected for all 8 piperazine protons and one for all 4 piperazine carbons.

Table 2: Key FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100–3000 | C-H Stretch | Aromatic |

| 2950–2800 | C-H Stretch | Aliphatic (Piperazine CH₂) |

| ~1590, ~1490 | C=C Stretch | Aromatic Ring |

| ~1520–1480 | N=O Asymmetric Stretch | Nitro (NO₂) (Strong) |

| ~1350–1310 | N=O Symmetric Stretch | Nitro (NO₂) (Strong) |

| ~1250–1150 | C-N Stretch | Aryl-Amine |

Note: The two strong absorbances for the nitro group are the most characteristic feature of the IR spectrum.[10][11]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Formula: C₁₆H₁₆N₄O₄[4]

-

Molecular Weight: 328.32[3]

-

Expected Molecular Ion (M⁺): m/z = 328.1172 (monoisotopic mass)[12]

-

Key Fragments: Fragmentation may involve cleavage of the C-N bond between the piperazine and aryl rings, or loss of the nitro group.

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable tool for assessing the purity of the final product. A reverse-phase (RP) method can be developed for this purpose.[13]

-

Column: C18 (e.g., Newcrom R1)[13]

-

Mobile Phase: A gradient of acetonitrile and water, often with an acid modifier like formic acid for MS compatibility or phosphoric acid.[13]

-

Detection: UV detection at a wavelength where the nitrophenyl chromophore absorbs strongly (e.g., ~300-320 nm).

Applications and Significance

While often studied as a synthetic intermediate or a characterized impurity, piperazine derivatives bearing nitroaryl moieties are of interest in medicinal chemistry.[][2] They have been investigated for a range of potential biological activities, including antimicrobial and antipsychotic effects.[][6] The symmetrical nature of BNPP also makes it a candidate for applications in materials science and coordination chemistry.[]

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of this compound via nucleophilic aromatic substitution. The causality behind the choice of reagents and conditions is rooted in the activation provided by the nitro group. A comprehensive suite of analytical techniques, including NMR, FT-IR, MS, and HPLC, provides a self-validating system for confirming the structure and ensuring the purity of the final product. The data and protocols presented herein offer a solid foundation for researchers requiring this compound for further investigation or as a reference standard.

References

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. Revue Roumaine de Chimie. [Link]

-

1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447 - PubChem. PubChem, National Center for Biotechnology Information. [Link]

-

This compound - SIELC Technologies. SIELC Technologies. [Link]

-

SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE - ResearchGate. ResearchGate. [Link]

-

Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. [Link]

-

This compound | C16H16N4O4 | CID 85353 - PubChem. PubChem, National Center for Biotechnology Information. [Link]

-

SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. CORE. [Link]

-

1-(4-Nitrophenyl)piperazine - NIST WebBook. National Institute of Standards and Technology. [Link]

-

Synthesis of 4-nitrophenyl piperazine derivatives 4a–m - ResearchGate. ResearchGate. [Link]

-

1-(4-Nitrophenyl)piperazine - NIST WebBook. National Institute of Standards and Technology. [Link]

-

This compound (C16H16N4O4) - PubChemLite. PubChemLite. [Link]

-

This compound - CAS Common Chemistry. CAS, a division of the American Chemical Society. [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. Royal Society of Chemistry. [Link]

-

Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate - NIH. National Institutes of Health. [Link]

-

Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). Royal Society of Chemistry. [Link]

-

1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies - SciSpace. SciSpace. [Link]

Sources

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C16H16N4O4 | CID 85353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. scispace.com [scispace.com]

- 10. 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-(4-Nitrophenyl)piperazine [webbook.nist.gov]

- 12. PubChemLite - this compound (C16H16N4O4) [pubchemlite.lcsb.uni.lu]

- 13. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 1,4-Bis(4-nitrophenyl)piperazine

Foreword: Understanding the Core Utility

1,4-Bis(4-nitrophenyl)piperazine is a symmetrically substituted aromatic piperazine derivative. Its structure is characterized by a central piperazine ring N,N'-disubstituted with two 4-nitrophenyl groups. This configuration imparts specific chemical characteristics that make it a molecule of interest, primarily as a chemical intermediate or a building block in organic synthesis. The electron-withdrawing nature of the two nitro groups significantly influences the electron density of the piperazine nitrogens, affecting its reactivity. Furthermore, the nitro groups themselves serve as versatile functional handles for further chemical transformations, such as reduction to amines, which opens pathways to a diverse array of more complex molecules, including potential pharmaceutical candidates. This guide provides a detailed examination of its core physicochemical properties, a plausible synthetic pathway, and a representative analytical protocol.

Core Physicochemical & Structural Properties

The fundamental properties of a compound dictate its behavior in chemical and biological systems. For this compound (CAS RN: 16264-05-4), these properties are summarized below.[1][2][3]

Molecular Structure Visualization

Caption: 2D structure of this compound.

Tabulated Physicochemical Data

This table consolidates the key quantitative descriptors for the molecule. Note that some values are predicted based on computational models, as experimental determination for all properties is not always available in public literature.

| Property | Value | Source |

| CAS Registry Number | 16264-05-4 | [1][2][3] |

| Molecular Formula | C₁₆H₁₆N₄O₄ | [1][2][4] |

| Molecular Weight | 328.32 g/mol | [1][2][3][4] |

| Melting Point | 258.5-259 °C | [1][2][5] |

| Boiling Point (Predicted) | 556.8 ± 50.0 °C | [1][5] |

| Density (Predicted) | 1.364 ± 0.06 g/cm³ | [1][5] |

| pKa (Predicted) | 1.36 ± 0.40 | [1] |

| XLogP3 | 3.3 | [3][5] |

| PSA (Polar Surface Area) | 98.1 Ų | [3][5] |

Structural Identifiers

For unambiguous identification in databases and computational software, the following identifiers are crucial.

-

Canonical SMILES: C1CN(CCN1C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)[O-][2][3]

-

InChI: InChI=1S/C16H16N4O4/c21-19(22)15-5-1-13(2-6-15)17-9-11-18(12-10-17)14-3-7-16(8-4-14)20(23)24/h1-8H,9-12H2[2][3]

Synthesis Pathway and Rationale

The synthesis of this compound is typically achieved via a direct nucleophilic aromatic substitution (SNAAr) reaction. This pathway is favored due to the activation of the aromatic ring by the strongly electron-withdrawing nitro group, which facilitates the displacement of a suitable leaving group by the nucleophilic secondary amines of the piperazine core.

General Synthetic Workflow

Sources

An In-Depth Technical Guide to 1,4-Bis(4-nitrophenyl)piperazine (CAS: 16264-04-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(4-nitrophenyl)piperazine is a symmetrical aromatic piperazine derivative of significant interest within the pharmaceutical sciences. While the piperazine ring is a well-established "privileged scaffold" found in numerous marketed drugs, the primary relevance of this specific molecule stems from its identification as a process-related impurity and potential degradant of Palbociclib, a key inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of HR-positive, HER2-negative breast cancer.[1][]

The presence of such impurities, even in trace amounts, can have profound implications for the safety, efficacy, and stability of an active pharmaceutical ingredient (API).[1] Therefore, a thorough understanding of the formation, characterization, and quantification of this compound is not merely an academic exercise but a critical component of robust drug development and quality control. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical methodologies, and its crucial context in pharmaceutical manufacturing.

Chemical Identity and Physicochemical Properties

Correctly identifying a molecule is the foundation of all subsequent research. The key identifiers and physicochemical properties of this compound are summarized below. It is noteworthy that while experimental data for some properties, such as melting point, is available, other parameters are derived from computational predictions.

| Identifier/Property | Value | Source(s) |

| CAS Number | 16264-05-4 | [3][4] |

| Molecular Formula | C₁₆H₁₆N₄O₄ | [3] |

| Molecular Weight | 328.32 g/mol | [3] |

| IUPAC Name | This compound | |

| Synonyms | Palbociclib-006, Palbociclib Impurity 7, 1,4-Bis(p-nitrophenyl)piperazine | [] |

| Melting Point | 258.5-259 °C | [1][3][4] |

| Boiling Point | 556.8 ± 50.0 °C (Predicted) | [1][4] |

| Density | 1.364 ± 0.06 g/cm³ (Predicted) | [1] |

| Topological Polar Surface Area | 98.1 Ų | [4] |

| XLogP3 | 4.0 | [4] |

Synthesis and Purification

Understanding the synthetic origin of an impurity is paramount for developing effective control strategies in a manufacturing setting. This compound can be formed through multi-step synthetic pathways, often originating from piperazine itself. The causality behind this process involves sequential nucleophilic substitution reactions.

Synthetic Workflow

A plausible synthetic route involves the reaction of piperazine with two equivalents of a suitable 4-nitrophenylating agent, such as 4-chloronitrobenzene or 4-fluoronitrobenzene, under conditions that promote aromatic nucleophilic substitution (SNAr).

Caption: General synthetic workflow for this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution

The following protocol is a generalized procedure based on established chemical principles for SNAr reactions involving piperazine.

Objective: To synthesize this compound.

Materials:

-

Piperazine

-

4-Fluoronitrobenzene (or 4-chloronitrobenzene)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dimethyl sulfoxide (DMSO) or other polar aprotic solvent

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (1.0 eq), potassium carbonate (2.5 eq), and DMSO.

-

Addition of Reagent: While stirring, add 4-fluoronitrobenzene (2.2 eq) to the mixture. The slight excess of the aryl halide ensures the complete disubstitution of piperazine.

-

Reaction: Heat the mixture to 100-120 °C. The causality for heating is to provide the necessary activation energy for the SNAr reaction to proceed at a practical rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold deionized water. This will precipitate the crude product, as it is generally insoluble in water.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with ample deionized water to remove the solvent and inorganic salts, followed by a wash with cold ethanol to remove residual starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/DMF mixture) or by column chromatography to achieve high purity. Purification is essential to remove any mono-substituted byproduct (1-(4-nitrophenyl)piperazine) and other impurities.

Role in Pharmaceutical Development: The Palbociclib Case

The primary context for the analysis of this compound in the pharmaceutical industry is its status as an impurity in Palbociclib.[] Its presence may occur as a result of the synthesis route or through the degradation of the final API.[1]

Why is Impurity Profiling Critical?

-

Safety: Impurities may have their own pharmacological or toxicological profiles, which could pose a risk to patients.

-

Potency: High levels of impurities reduce the relative amount of the API in a given dose, potentially impacting the drug's efficacy.

-

Pharmacokinetics: The presence of impurities could influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

Regulatory agencies like the FDA require stringent control and characterization of any impurity present at levels above a specified threshold.

Caption: Relationship between Palbociclib and its impurity.

Analytical Methodologies

To control the levels of this compound in an API like Palbociclib, a validated, stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[5][6]

Protocol: Reverse-Phase HPLC Method Development

Objective: To develop an HPLC method for the separation and quantification of this compound from its parent API.

Instrumentation:

-

HPLC system with a UV or Diode-Array Detector (DAD)

-

Reverse-phase C18 column (e.g., Newcrom R1 or equivalent)[5][6]

-

Data acquisition and processing software

Method Parameters:

-

Mobile Phase: A mixture of an organic solvent like acetonitrile (MeCN) and an aqueous buffer (e.g., water with a small percentage of phosphoric acid or formic acid for MS compatibility).[5][6] The ratio is optimized to achieve good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducibility.

-

Detection Wavelength: Selected based on the UV absorbance maximum of the analyte.

-

Injection Volume: Typically 10-20 µL.

Workflow:

Caption: Workflow for HPLC analysis of this compound.

The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose in a quality control environment.

Potential Biological Activities & Research Applications

While its role as an impurity is its most defined characteristic in applied science, preliminary studies have suggested that this compound may possess intrinsic biological activities. These include potential antimicrobial, anthelmintic, and antipsychotic effects.[1] Furthermore, some research indicates it may act as an antagonist at serotonin receptors, suggesting a possible, though largely unexplored, application in neuroscience research.[1] These potential activities underscore the importance of its removal from a final drug product, as they could introduce unintended pharmacological effects.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. Proper handling is crucial to ensure laboratory safety.

-

GHS Hazard Statements:

-

H315: Causes skin irritation.[]

-

H319: Causes serious eye irritation.[]

-

H335: May cause respiratory irritation.[]

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.[]

-

Skin Protection: Wear protective gloves and impervious clothing.[]

-

Respiratory Protection: Use only in a well-ventilated area. If dust is generated, a respirator may be necessary.[]

-

-

Storage:

-

Store in a well-ventilated place.[]

-

Keep the container tightly closed.[]

-

Store locked up.[]

-

Conclusion

This compound is a molecule of considerable relevance to drug development professionals, primarily due to its role as a critical impurity in the manufacturing of Palbociclib. A comprehensive understanding of its synthesis, properties, and analytical detection is essential for ensuring the quality, safety, and regulatory compliance of the final pharmaceutical product. While it may possess latent biological activities of academic interest, its control and minimization remain the foremost priorities in an industrial setting.

References

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

biological activities of 1,4-Bis(4-nitrophenyl)piperazine derivatives

An In-Depth Technical Guide to the Biological Activities of 1,4-Bis(4-nitrophenyl)piperazine Derivatives

Abstract

The piperazine nucleus is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique conformational flexibility and ability to engage in various molecular interactions have made it a cornerstone in the design of novel therapeutic agents.[4] This guide focuses on a specific, symmetrically substituted class: this compound and its derivatives. We will provide an in-depth exploration of their synthesis, diverse biological activities—with a primary focus on anticancer and antimicrobial properties—and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical class.

The Piperazine Core: A Foundation for Pharmacological Diversity

Piperazine is a six-membered heterocyclic ring containing two opposing nitrogen atoms.[5] This simple structure is the foundation for a vast array of drugs with applications spanning antipsychotic, antihistamine, anticancer, antiviral, anti-inflammatory, and neuroprotective activities.[2][4][6] The two nitrogen atoms provide key points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Minor alterations to the substituents on the piperazine ring can lead to profound changes in biological function, making it an exceptionally versatile scaffold for drug discovery.[2][4] The 1,4-diarylpiperazine framework, particularly with electron-withdrawing groups like the nitro moiety, has emerged as a promising area for the development of potent cytotoxic and antimicrobial agents.

Synthesis of the this compound Scaffold

The synthesis of the core this compound structure is typically achieved through a straightforward nucleophilic aromatic substitution reaction. The most common route involves the reaction of piperazine with two equivalents of an activated aryl halide, such as 4-chloronitrobenzene.[7]

General Synthetic Protocol:

-

Piperazine is dissolved in a suitable high-boiling polar aprotic solvent, such as Dimethylformamide (DMF).

-

A base, typically an inorganic carbonate like potassium carbonate (K₂CO₃), is added to act as a proton scavenger.

-

Two equivalents of 4-chloronitrobenzene are added to the mixture.

-

The reaction is heated for a prolonged period (e.g., 18-48 hours) at an elevated temperature (e.g., 110°C) to drive the substitution.[8]

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into water.

-

The crude product is collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent.

Derivatives can be synthesized by starting with substituted piperazines or by modifying the nitro groups on the final product, for example, through reduction to amines, which can then be further functionalized.[8]

Caption: General synthesis of this compound.

Anticancer Activity: A Primary Therapeutic Target

A significant body of research has focused on the potent cytotoxic effects of 1,4-diarylpiperazine derivatives against various human cancer cell lines.[9][10][11] These compounds often exhibit low micromolar to nanomolar inhibitory concentrations, highlighting their potential as anticancer drug candidates.

Cytotoxicity Data

The efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit cell growth by 50%.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indole-based Piperazine Derivative (1c) | HUH7 (Liver) | 3.42 | [10] |

| Indole-based Piperazine Derivative (1c) | MCF7 (Breast) | >50 | [10] |

| Indole-based Piperazine Derivative (1c) | HCT116 (Colon) | 12.86 | [10] |

| Piperazine Amide Derivative (Compound 3) | MDA-MB-231 (Breast) | 11.3 | [11] |

| 1-Acetyl-4-(4-hydroxyphenyl)piperazine (1A4HP) | 4T1 (Breast) | 149.7 | [12] |

| 1-Acetyl-4-(4-hydroxyphenyl)piperazine (1A4HP) | Caco-2 (Colon) | 825 | [12] |

| Substituted 4-nitrophenyl piperazine (4c) | A549 (Lung) | 0.0019 | [9] |

| Substituted 4-nitrophenyl piperazine (4c) | HT29 (Colon) | 0.0093 | [9] |

This table presents a selection of data to illustrate the range of activities and is not exhaustive.

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which many piperazine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[9][11][12] This is a highly regulated process crucial for eliminating damaged or cancerous cells. Studies have shown that treatment with these compounds can lead to classic hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and the activation of key executioner enzymes like caspases.[1][11]

Caption: A simplified intrinsic apoptosis pathway induced by cytotoxic agents.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a cornerstone for initial cytotoxicity screening. It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (solvent only) and a blank control (medium only).[13]

-

Incubation: Incubate the plate for a defined exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay provides quantitative data on the induction of apoptosis and necrosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Methodology:

-

Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with the piperazine derivative at various concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 hours).[14]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[14]

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[1]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[14]

-

Flow Cytometry Analysis: Add additional binding buffer and analyze the cells by flow cytometry within one hour. The results will differentiate between four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Antimicrobial and Antifungal Activities

The piperazine scaffold is a key component of several established antimicrobial drugs, and novel derivatives continue to be explored to combat rising antimicrobial resistance.[15][16] Derivatives of 1-(4-nitrophenyl)piperazine have demonstrated notable activity against a range of bacterial and fungal pathogens.[17][18]

Antimicrobial Efficacy

The antimicrobial potential is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | Strain | MIC (µg/mL) | Reference |

| NPDM | Staphylococcus aureus | MRSA ATCC 43300 | 1 | [17] |

| NPDM | Staphylococcus aureus | ATCC 29213 | 1 | [17] |

| Tiamulin (Control) | Staphylococcus aureus | MRSA ATCC 43300 | 8 | [17] |

| Piperazine Derivative RL-308 | Shigella flexineri | ATCC | 2 | [15] |

| Piperazine Derivative RL-308 | Staphylococcus aureus | ATCC | 4 | [15] |

| Piperazine Derivative RL-308 | Staphylococcus aureus | MRSA | 16 | [15] |

NPDM: 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of a novel antimicrobial compound.[13][19][20]

Caption: Standard workflow for the Broth Microdilution MIC assay.

Methodology:

-

Inoculum Preparation: Suspend several colonies of the test microorganism in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[13][21]

-

Compound Dilution: Prepare a stock solution of the test compound. Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth).[13]

-

Inoculation and Controls: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound), a negative control (broth + inoculum + standard antibiotic), and a sterility control (broth only).[21]

-

Incubation: Cover the plate and incubate at the appropriate temperature and duration for the microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[21]

-

MIC Determination: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[20][22]

Neuroprotective Activities and CNS Effects

While the core focus is on this compound, it is crucial to recognize that the broader class of arylpiperazine derivatives exhibits significant activity within the central nervous system (CNS). This provides important context for the potential applications of this scaffold.

-

Acetylcholinesterase (AChE) Inhibition: Some piperazine derivatives act as AChE inhibitors, a mechanism relevant to Alzheimer's disease treatment by increasing cholinergic neurotransmission.[23][24]

-

Neuroprotection: Certain derivatives have been shown to protect neurons from apoptosis and ameliorate neurotoxic effects induced by agents like aluminum chloride.[23][24] This is often associated with the restoration of endogenous antioxidant enzyme levels.[23]

-

Receptor Modulation: Arylpiperazines are well-known for their interaction with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors, forming the basis for their use as antipsychotic, antidepressant, and anxiolytic drugs.[4][6][25]

-

TRPC6 Agonism: Piperazine derivatives have been identified as agonists of the TRPC6 channel, a pathway involved in regulating the stability of dendritic spines, suggesting potential for treating neurodegenerative disorders like Alzheimer's disease.[26][27]

Concluding Remarks and Future Perspectives

The this compound scaffold and its analogues represent a class of compounds with compelling and diverse biological activities. The research highlighted in this guide demonstrates their significant potential, particularly as anticancer and antimicrobial agents. The symmetrical diaryl structure provides a robust starting point for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the aryl substituents to understand their impact on activity and selectivity.

-

Mechanism of Action Elucidation: Moving beyond phenotypic screening to identify specific molecular targets and signaling pathways.

-

In Vivo Efficacy and Toxicology: Translating promising in vitro results into animal models to assess therapeutic efficacy, safety, and drug-like properties.

The versatility and synthetic accessibility of these piperazine derivatives ensure they will remain an area of intense interest for medicinal chemists and drug development professionals aiming to address critical unmet needs in oncology and infectious diseases.

References

- BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Piperazine Cytotoxicity.

- SID. (2021). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds.

- PubMed. (2015). Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)

- Springer Medizin. (2015). Protective Effects of a Piperazine Derivative [N-{4-[4-(2-methoxy-phenyl)

- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.

- BenchChem. (2025).

- PubMed. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease.

- DOI. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease.

- BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.

- ResearchGate. (2016).

- NIH. (n.d.).

- PubMed. (2026). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine.

- Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols - 1st Edition.

- ResearchGate. (2021).

- ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- ResearchGate. (n.d.). (PDF)

- ChemicalBook. (n.d.). This compound synthesis.

- ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- Unknown. (2024).

- Apec.org. (n.d.). Antimicrobial Susceptibility Testing.

- ResearchGate. (2024).

- NIH. (n.d.).

- Unknown. (n.d.).

- International Journal of Current Microbiology and Applied Sciences. (2024). Antimicrobial Activity of Novel Piperazine Molecules.

- NIH. (n.d.). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl).

- International Journal of Current Microbiology and Applied Sciences. (n.d.). Antimicrobial Activity of Novel Piperazine Molecules.

- Wikipedia. (n.d.). Piperazine.

- ResearchGate. (n.d.).

- PubMed. (2019).

- Asian Pacific Journal of Health Sciences. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review.

- International Journal of Pharmaceutical Sciences and Research. (2021).

- Unknown. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]

- 11. ijpsr.com [ijpsr.com]

- 12. Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ijcmas.com [ijcmas.com]

- 16. apjhs.com [apjhs.com]

- 17. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. routledge.com [routledge.com]

- 20. apec.org [apec.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Protective Effects of a Piperazine Derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester] Against Aluminium-Induced Neurotoxicity: Insights From In Silico and In Vivo Studies | springermedizin.de [springermedizin.de]

- 25. ijrrjournal.com [ijrrjournal.com]

- 26. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Redirecting [linkinghub.elsevier.com]

1,4-Bis(4-nitrophenyl)piperazine literature review and citations

An In-depth Technical Guide to 1,4-Bis(4-nitrophenyl)piperazine: Synthesis, Properties, and Therapeutic Potential

Abstract

This compound (BNPP) is a symmetrically substituted aromatic piperazine derivative that holds significance as a chemical intermediate and a scaffold for developing novel therapeutic agents. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas due to its favorable pharmacokinetic properties and versatile synthetic handles. This technical guide provides a comprehensive overview of BNPP, detailing its physicochemical properties, established synthesis protocols, and a critical analysis of its known biological activities and potential applications in drug discovery. The content is tailored for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering field-proven insights into its experimental handling and therapeutic exploration.

Introduction: The Significance of the Piperazine Scaffold

The piperazine heterocycle is a cornerstone in modern drug design, found in drugs targeting a wide array of conditions, including cancer, infections, and central nervous system disorders[1][2]. Its prevalence is attributed to several key features: the two nitrogen atoms provide sites for substitution to modulate biological activity and physicochemical properties, and they often improve aqueous solubility and bioavailability, crucial parameters for drug candidates[3][4]. The piperazine ring can act as a rigid linker to orient pharmacophoric groups correctly for target engagement or serve as a basic center that is protonated at physiological pH, facilitating interactions with biological targets[4].

This compound represents a structurally intriguing example within this class. The symmetrical substitution with two electron-withdrawing nitro-phenyl groups significantly influences its chemical reactivity and potential biological interactions. It serves not only as a key starting material for more complex derivatives but has also been investigated for its own intrinsic biological effects[]. Furthermore, its identification as a potential process impurity in the synthesis of pharmaceuticals like the CDK4/6 inhibitor Palbociclib underscores the importance of its characterization and control in manufacturing processes[].

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key identifiers and properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 16264-05-4 | ChemicalBook[7][8] |

| Molecular Formula | C₁₆H₁₆N₄O₄ | PubChem[6] |

| Molecular Weight | 328.32 g/mol | PubChem[6] |

| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)[O-] | PubChem[6], CAS[9] |

| InChIKey | VCZGAOMAWKGNEF-UHFFFAOYSA-N | PubChem[6], CAS[9] |

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of synthesized BNPP.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. For nitrophenylpiperazine derivatives, the aromatic protons typically appear as distinct doublets in the downfield region, while the piperazine protons present as multiplets in the aliphatic region[10].

-

Infrared (IR) Spectroscopy: IR spectra are used to identify functional groups. Key peaks for BNPP would include strong absorptions corresponding to the N-O stretching of the nitro groups (typically around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹) and C-N stretching of the aromatic amine[10].

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula[11].

-

X-ray Crystallography: For crystalline solids, this technique can determine the precise three-dimensional atomic structure. Crystal structures have been reported for salts of the related N-(4-nitrophenyl)piperazine, providing insight into supramolecular assembly via hydrogen bonding[12][13].

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes, most commonly via nucleophilic aromatic substitution. The choice of methodology depends on the availability of starting materials, desired scale, and purity requirements.

Primary Synthesis Route: Nucleophilic Aromatic Substitution

The most direct and widely cited method involves the reaction of piperazine with an activated aryl halide, such as 4-chloronitrobenzene or 4-fluoronitrobenzene[7][14]. The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack by the secondary amine of the piperazine.

Caption: General workflow for the synthesis of BNPP.

Detailed Experimental Protocol

This protocol describes the synthesis of BNPP from piperazine and 4-chloronitrobenzene. This method is robust and commonly used for synthesizing N-aryl piperazines.

Objective: To synthesize this compound via a double nucleophilic aromatic substitution.

Materials:

-

Piperazine (anhydrous)

-

4-Chloronitrobenzene

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Methanol

-

Distilled Water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve piperazine (1.0 equivalent) in DMF.

-

Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic substitution reaction. Methanol can also be used as a solvent[14].

-

-

Addition of Reagents: Add anhydrous potassium carbonate (2.2 equivalents) to the solution. This is followed by the portion-wise addition of 4-chloronitrobenzene (2.1 equivalents).

-

Rationale: Potassium carbonate acts as a base to neutralize the hydrochloric acid (HCl) formed during the reaction, driving the equilibrium towards the product. An excess is used to ensure complete neutralization. Using slightly more than two equivalents of the aryl halide ensures the disubstitution of the piperazine.

-

-

Reaction Execution: Heat the reaction mixture to reflux (typically 100-120°C) and maintain for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Work-up and Isolation: After completion, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold distilled water with stirring. A solid precipitate should form.

-

Rationale: BNPP is poorly soluble in water, causing it to precipitate out while the inorganic salts (like KCl) and residual DMF remain in solution.

-

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with distilled water, followed by a small amount of cold ethanol to remove residual impurities.

-

Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/DMF mixture.

-

Drying and Characterization: Dry the purified yellow crystals under vacuum. Confirm the product's identity and purity using NMR, IR, and MS as described in Section 2.

Biological Activities and Potential Applications

While often used as a synthetic intermediate, BNPP and its close analogs have been evaluated for various biological activities. The piperazine core provides a versatile platform for generating derivatives with a wide range of pharmacological profiles[2][15].

Reported Biological Profile

-

Antimicrobial and Anthelmintic Activity: Piperazine derivatives are well-known for their anthelmintic (anti-worm) properties[15][16]. The mechanism of action for piperazine itself involves blocking GABA receptors in helminths, leading to flaccid paralysis and expulsion of the parasite[16]. BNPP has been studied for general antimicrobial effects, and its derivatives have shown significant activity against various bacterial and fungal strains[][11][17].

-

Central Nervous System (CNS) Activity: Various substituted phenylpiperazines are known to interact with CNS receptors. BNPP has been reported to act as an antagonist at serotonin receptors, suggesting potential applications in psychiatric disorders[]. The related compound para-nitrophenylpiperazine (pNPP) is a selective partial serotonin releasing agent, further highlighting the role of the nitrophenylpiperazine moiety in modulating serotonergic systems[18].

-

Tyrosinase Inhibition: A novel series of 4-nitrophenylpiperazine derivatives were designed and synthesized as potential tyrosinase inhibitors[10][19]. Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and have applications in the cosmetics industry. One derivative featuring an indole moiety showed significant inhibitory effect[10].

Sources

- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C16H16N4O4 | CID 85353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound CAS#: 16264-05-4 [m.chemicalbook.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.iucr.org [journals.iucr.org]

- 13. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 16. Piperazine citrate: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. para-Nitrophenylpiperazine - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure of 1,4-Bis(4-nitrophenyl)piperazine

Abstract

This technical guide provides a comprehensive examination of the synthesis, structural characterization, and physicochemical properties of 1,4-Bis(4-nitrophenyl)piperazine. This symmetrically substituted diarylpiperazine is a compound of interest in medicinal chemistry and materials science. This document outlines a common synthetic pathway and details the analytical techniques used for its structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. Furthermore, it delves into the crystalline structure and potential applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction

This compound, identified by CAS number 16264-05-4, is a symmetrically substituted aromatic compound.[1][2] Its molecular structure consists of a central piperazine ring bonded to two 4-nitrophenyl groups at the 1 and 4 positions. The presence of the electron-withdrawing nitro groups and the piperazine core makes it a versatile scaffold in the development of novel compounds with potential therapeutic applications. The compound has been investigated for various biological activities, including antimicrobial, anthelmintic, and antipsychotic effects.[] It is also recognized as a potential impurity in the synthesis of some pharmaceutical products, such as Palbociclib.[]

Chemical Identity:

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 16264-05-4[1][2] |

| Molecular Formula | C16H16N4O4[1][2] |

| Molecular Weight | 328.32 g/mol [1][2] |

| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)[O-][2] |

Synthesis and Purification

A common method for the synthesis of this compound involves the nucleophilic substitution reaction between piperazine and 1-chloro-4-nitrobenzene. The following is a representative laboratory-scale protocol.

Optimized Synthesis Protocol

Reaction: Piperazine + 2 eq. of 1-chloro-4-nitrobenzene → this compound

Materials:

-

Piperazine

-

1-chloro-4-nitrobenzene

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (1 equivalent) in DMF.

-

Add potassium carbonate (2.5 equivalents) to the solution to act as a base.

-

Add 1-chloro-4-nitrobenzene (2.2 equivalents) to the reaction mixture.

-

Heat the mixture to 100-120 °C and maintain the temperature with stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water, and then with a small amount of cold ethanol to remove impurities.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/DMF, to obtain the purified this compound.[]

-

Dry the purified product under vacuum.

Causality in Experimental Choices:

-

Solvent: DMF is chosen for its high boiling point and its ability to dissolve both the reactants and the inorganic base.

-

Base: Potassium carbonate is a sufficiently strong base to deprotonate the piperazine nitrogens, facilitating the nucleophilic attack on the electron-deficient aromatic ring of 1-chloro-4-nitrobenzene.

-

Purification: Recrystallization is an effective method for purifying the solid product, leveraging the difference in solubility of the product and impurities in the chosen solvent system at different temperatures.[]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct sets of signals. The protons on the piperazine ring will appear as a singlet or a multiplet in the aliphatic region (typically around 3.5-4.0 ppm). The aromatic protons of the two equivalent 4-nitrophenyl groups will exhibit a characteristic AA'BB' system, with two doublets in the aromatic region (one for the protons ortho to the piperazine nitrogen and one for the protons ortho to the nitro group).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals corresponding to the piperazine ring carbons and the carbons of the 4-nitrophenyl groups. The symmetry of the molecule results in a reduced number of signals.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the key functional groups. Strong symmetric and asymmetric stretching vibrations for the nitro group (NO2) are expected around 1340 cm⁻¹ and 1500 cm⁻¹, respectively. C-N stretching vibrations for the aromatic amine and C-H stretching for the aromatic and aliphatic protons will also be present.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (328.32 g/mol ).[1][2]

Crystalline Structure

The three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. The piperazine ring typically adopts a chair conformation. The two 4-nitrophenyl substituents can be in either axial or equatorial positions. The crystal packing is influenced by intermolecular interactions such as C-H···O hydrogen bonds.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 328.32 g/mol | PubChem[2] |

| XLogP3 | 3.3 | ECHEMI[5] |

| Hydrogen Bond Donor Count | 0 | ChemScene[6] |

| Hydrogen Bond Acceptor Count | 6 | ChemScene[6] |

| Rotatable Bond Count | 4 | ChemScene[6] |

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex molecules. The piperazine core is a common pharmacophore in drug discovery, and the nitro groups can be readily reduced to amino groups, providing a handle for further functionalization.

Its derivatives have been explored for a range of biological activities, including:

-

Antimicrobial and Anthelmintic Agents: The piperazine moiety is known for its anthelmintic properties, and derivatives of this compound have been investigated for this purpose.[]

-

Antipsychotic Agents: The arylpiperazine structure is a key feature of several antipsychotic drugs.[]

-

Tyrosinase Inhibitors: Derivatives of 4-nitrophenylpiperazine have been designed and synthesized as potential tyrosinase inhibitors.[7]

Structural Analysis Workflow

Caption: A workflow diagram for the structural analysis of this compound.

Conclusion

This compound is a synthetically accessible and structurally interesting molecule. Its symmetrical nature and the presence of reactive functional groups make it a versatile platform for the development of new chemical entities with potential applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its synthesis, structural features, and properties, offering a solid foundation for researchers and scientists working with this compound.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2021). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Retrieved from [Link]

-

CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. Retrieved from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

-

National Institutes of Health. (2014). Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C16H16N4O4 | CID 85353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

1,4-Bis(4-nitrophenyl)piperazine molecular weight and formula

An In-Depth Technical Guide to 1,4-Bis(4-nitrophenyl)piperazine

Authored by: Senior Application Scientist

Introduction

This compound is a disubstituted piperazine derivative that has garnered interest within the scientific community for its diverse chemical reactivity and potential biological activities. The presence of two nitrophenyl groups attached to the central piperazine ring imparts unique electronic and structural characteristics, making it a valuable intermediate in organic synthesis and a subject of study in medicinal chemistry. This guide provides a comprehensive overview of its chemical identity, synthesis, potential applications, and safe handling protocols, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Identity and Physicochemical Properties

This compound is a symmetrical molecule with the chemical formula C16H16N4O4.[][2][3] The core structure consists of a piperazine ring N,N'-disubstituted with 4-nitrophenyl groups. This substitution pattern significantly influences the molecule's properties and reactivity.

Key Identifiers and Properties

A summary of the essential chemical and physical data for this compound is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | Piperazine, 1,4-bis(p-nitrophenyl)-; 1,4-Bis(p-nitrophenyl)piperazine | [4] |

| CAS Number | 16264-05-4 | [2][3] |

| Molecular Formula | C16H16N4O4 | [][2][3][5] |

| Molecular Weight | 328.33 g/mol | [6] |

| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)[O-] | [] |

| InChI Key | VCZGAOMAWKGNEF-UHFFFAOYSA-N | [][4] |

Computed Physicochemical Data

Computational models provide further insight into the molecule's behavior in various chemical and biological systems.

| Descriptor | Value | Source(s) |

| XLogP3 | 3.3 | [7] |

| Topological Polar Surface Area (TPSA) | 92.76 Ų | [8] |

| Hydrogen Bond Donor Count | 0 | [8] |

| Hydrogen Bond Acceptor Count | 6 | [8] |

| Rotatable Bond Count | 4 | [8] |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. The selection of a particular synthetic pathway is often dictated by the availability of starting materials, desired purity, and scalability. A common laboratory-scale synthesis involves a multi-step process starting from piperazine.

Synthetic Workflow

The following diagram illustrates a representative synthetic pathway. The rationale behind this approach is the sequential activation of the piperazine core followed by nucleophilic substitution.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1,4-Dichloropiperazine []

-

In a round-bottom flask equipped with a reflux condenser, dissolve piperazine in a suitable solvent such as dichloromethane (CH2Cl2).

-

Slowly add an excess of thionyl chloride (SOCl2) to the solution. The use of excess thionyl chloride ensures the complete conversion of both secondary amine groups to the corresponding N-chloro derivatives.

-

Heat the reaction mixture to reflux and maintain for a specified period to drive the reaction to completion.

-

Upon completion, the solvent and excess thionyl chloride are removed under reduced pressure to yield crude 1,4-dichloropiperazine.

Step 2: Synthesis of 1,4-Diaminopiperazine []

-

Dissolve the crude 1,4-dichloropiperazine in an alcohol solvent, such as ethanol.

-

Add a strong base, like potassium hydroxide (KOH), to the solution. The base facilitates the nucleophilic substitution of the chlorine atoms with amino groups.

-

Reflux the mixture to ensure the reaction proceeds efficiently.

-

After the reaction, the resulting 1,4-diaminopiperazine is isolated.

Step 3: Synthesis of this compound []

-

Dissolve 1,4-diaminopiperazine in a solvent like dichloromethane or dimethylformamide.

-

Add an excess of 4-nitrobenzoyl chloride to the solution. The excess acyl chloride ensures complete acylation of both primary amine groups.

-

Reflux the reaction mixture. The reaction involves the nucleophilic attack of the amino groups of 1,4-diaminopiperazine on the carbonyl carbon of 4-nitrobenzoyl chloride, leading to the formation of the final product.

Purification Techniques

The crude product obtained from the synthesis often contains unreacted starting materials and by-products. Therefore, purification is a critical step to obtain this compound of high purity. Common purification methods include:

-

Filtration: To remove insoluble impurities.

-

Crystallization: The product can be recrystallized from a suitable solvent to obtain a crystalline solid of high purity.

-

Chromatography: Techniques such as column chromatography can be employed for separating the product from closely related impurities.[]

Applications and Research Areas

The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[9] this compound, as a derivative, has been explored for several potential applications.

Biological and Medicinal Chemistry Research

-

Antimicrobial and Anthelmintic Activity: The compound has been investigated for its potential effects against various microbes and helminths.[]

-

Antipsychotic Effects: Studies have suggested that it may possess antipsychotic properties, possibly through its interaction with neurotransmitter receptors.[]

-

Serotonin Receptor Antagonism: It has been shown to act as an antagonist at serotonin receptors, which are involved in regulating mood and behavior. This suggests potential applications in treating psychiatric disorders.[]

-

Antifungal Intermediate: The related compound, 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine, is a key intermediate in the synthesis of triazole antifungal agents.[10][11]

Role in Pharmaceutical Quality Control

This compound has been identified as a potential impurity in the synthesis of Palbociclib, a CDK4/6 inhibitor used in cancer therapy.[] Its presence is closely monitored during quality control testing to ensure the safety and efficacy of the final drug product.[] The pure compound is used to develop analytical methods, such as HPLC, to quantify impurity levels.[]

Coordination Chemistry

The nitrogen atoms of the piperazine ring and the oxygen atoms of the nitro groups can act as coordination sites for metal ions. This property allows for its use in the synthesis of metal complexes and coordination polymers.[]

Safety, Handling, and Storage

Due to its hazardous nature, proper safety precautions must be observed when handling this compound.

GHS Hazard Classification

-

Pictograms:

-

! (Exclamation Mark)

-

-

Signal Word: Warning[12]

-

Hazard Statements:

Safe Handling and Personal Protective Equipment (PPE)

The following workflow outlines the essential steps for the safe handling of this compound.

Caption: Workflow for safe handling and emergency response.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[13]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[12]

-

Skin Protection: Wear impervious, flame-resistant protective gloves and clothing to prevent skin contact.[12]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[12]

Storage and Disposal

-

Storage: Store in a cool, well-ventilated place.[12] Keep the container tightly closed and store it locked up.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, regional, and national regulations.[12]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and broad range of potential applications, from medicinal chemistry to materials science. Its synthesis is well-established, and its biological activities continue to be an area of active research. However, its hazardous properties necessitate strict adherence to safety protocols during handling and storage. This guide provides a foundational understanding for researchers and scientists working with this compound, emphasizing both its scientific potential and the importance of safety.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound (Cas 16264-05-4). Retrieved from [Link]

-